2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Elucidation
The compound 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its complex heterocyclic structure and multiple functional groups. The Chemical Abstracts Service registry number 887359-34-4 uniquely identifies this specific isomeric form, distinguishing it from related compounds with alternative substitution patterns. The molecular formula C₁₆H₁₄ClN₅OS indicates the presence of sixteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, five nitrogen atoms, one oxygen atom, and one sulfur atom, yielding a molecular weight of 359.83 grams per mole.
The structural framework centers around a 1,2,4-triazole ring system substituted at position 4 with a phenyl group and at position 5 with a 3-chlorophenyl moiety. The systematic name reflects the thioether linkage connecting the triazole ring to an acetohydrazide functional group through a sulfur bridge at position 3 of the triazole nucleus. This substitution pattern creates a distinctive molecular architecture where the chlorine atom occupies the meta position of the phenyl ring, conferring unique electronic and steric properties compared to ortho or para isomers.
The acetohydrazide moiety introduces additional complexity through its amide carbonyl group and terminal hydrazine functionality. The presence of multiple nitrogen atoms throughout the structure provides numerous sites for potential hydrogen bonding and coordination interactions. The thioether sulfur atom serves as a flexible linker, allowing conformational mobility between the triazole core and the acetohydrazide substituent.
| Structural Component | Chemical Environment | Connectivity |
|---|---|---|
| 1,2,4-Triazole Core | Five-membered heterocycle | N₁-N₂-C₃-N₄-C₅ |
| 3-Chlorophenyl Group | Meta-substituted benzene | Attached to C₅ |
| Phenyl Group | Unsubstituted benzene | Attached to N₄ |
| Thioether Bridge | Sulfur linker | Connecting C₃ to acetohydrazide |
| Acetohydrazide | Amide-hydrazine | Terminal functional group |
Crystallographic Characterization and Tautomeric Behavior
The tautomeric behavior of 1,2,4-triazole derivatives represents a fundamental aspect of their structural chemistry, with significant implications for their physical and chemical properties. Research into triazole tautomerism has revealed that the position of substituents, particularly those containing electron-withdrawing or electron-donating groups, significantly influences the equilibrium between different tautomeric forms. The presence of the 3-chlorophenyl substituent in the current compound introduces specific electronic effects that modulate the tautomeric preferences of the triazole ring system.
Studies on related triazole-3-thiol derivatives have demonstrated that the distinction between thiol and thione tautomeric forms can be accurately determined through advanced analytical techniques. High-resolution mass spectrometry methods, including electrospray ionization time-of-flight mass spectrometry and collision-induced dissociation tandem mass spectrometry, have proven particularly effective for discriminating between these tautomeric forms. The sensitivity of these methods reaches detection limits as low as 2.8-5.6 picograms per microliter for electrospray ionization time-of-flight mass spectrometry and 0.25-0.55 picograms per microliter for quadrupole time-of-flight mass spectrometry.
The meta-chlorine substitution pattern in this compound creates a unique electronic environment that differs markedly from ortho-substituted derivatives. Computational studies have shown that ortho-methoxy substituents in triazole systems can form intramolecular hydrogen bonds that significantly influence tautomeric stability. In contrast, meta and para derivatives are primarily governed by conjugation effects rather than intramolecular hydrogen bonding interactions.
The acetohydrazide functionality adds another layer of tautomeric complexity through potential keto-enol equilibria and rotameric isomerism around the amide bond. The hydrazine terminus can exist in multiple conformations, influencing the overall molecular geometry and intermolecular interactions. These structural variations have profound implications for the compound's crystallographic behavior and solid-state packing arrangements.
| Tautomeric Form | Stabilizing Factor | Detection Method |
|---|---|---|
| Triazole N-H | Aromatic stabilization | Nuclear magnetic resonance spectroscopy |
| Thioether | Sulfur bridge stability | Mass spectrometry |
| Amide E/Z | Resonance barriers | Infrared spectroscopy |
| Hydrazine conformers | Hydrogen bonding | X-ray crystallography |
Electronic Structure Analysis via Molecular Orbital Theory
The electronic structure of this compound reflects the complex interplay between multiple aromatic systems and heteroatom-containing functional groups. Density functional theory calculations using optimized basis sets provide detailed insights into the molecular orbital distributions and electronic properties of triazole derivatives. The meta-chlorine substitution pattern creates specific electronic perturbations that influence the frontier molecular orbital energies and spatial distributions.
The highest occupied molecular orbital typically localizes on the triazole ring system and adjacent aromatic substituents, with significant contributions from nitrogen lone pairs and π-electron systems. The presence of the chlorine atom in the meta position introduces both inductive electron withdrawal and mesomeric effects that modulate the electron density distribution across the 3-chlorophenyl ring. This electronic asymmetry contrasts with para-substituted analogs where the electronic effects are more uniformly distributed.
The lowest unoccupied molecular orbital often exhibits significant density on the acetohydrazide carbonyl group and the triazole ring system. The thioether sulfur atom serves as a crucial electronic bridge, facilitating orbital mixing between the triazole core and the acetohydrazide substituent. Computational studies indicate that the sulfur atom's 3d orbitals can participate in extended conjugation, potentially stabilizing certain electronic configurations.
Research using the combination of Perdew-Burke-Ernzerhof hybrid functional with the STO-3G basis set has proven particularly effective for ultraviolet-visible spectrum simulations of triazole derivatives. These calculations reveal characteristic electronic transitions corresponding to π→π* excitations within the aromatic systems and n→π* transitions involving heteroatom lone pairs. The meta-chlorine substitution creates distinctive spectroscopic signatures that can be used for analytical identification and structural confirmation.
The electronic structure analysis also reveals important information about the compound's potential reactivity patterns. The electron density distributions indicate preferred sites for electrophilic and nucleophilic attack, while the frontier orbital energy gaps provide insights into the compound's electronic stability and potential for charge transfer interactions.
| Electronic Feature | Orbital Character | Energy Range (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital | π-aromatic + n-nitrogen | -6.2 to -5.8 |
| Lowest Unoccupied Molecular Orbital | π-aromatic + π-carbonyl | -1.5 to -1.1 |
| π→π* Transition | Aromatic excitation | 4.2 to 4.8 |
| n→π* Transition | Heteroatom excitation | 3.8 to 4.3 |
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-12-6-4-5-11(9-12)15-20-21-16(24-10-14(23)19-18)22(15)13-7-2-1-3-8-13/h1-9H,10,18H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXAAZHHYOSNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor, such as a substituted phenyl isothiocyanate.
Introduction of the Chlorophenyl and Phenyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Thioacetohydrazide Formation: The final step involves the reaction of the triazole derivative with thioacetic acid hydrazide under controlled conditions, typically in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetohydrazide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Antibacterial Activity
1,2,4-triazole derivatives have been extensively studied for their antibacterial properties. The compound has shown promising results against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for related triazole derivatives against Staphylococcus aureus and Escherichia coli have been reported between 20 to 70 µM , indicating moderate effectiveness against these pathogens .
- A study demonstrated that certain triazole compounds exhibited higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than conventional antibiotics such as vancomycin and ciprofloxacin .
Antifungal Activity
The antifungal potential of 1,2,4-triazole derivatives is well-documented. The compound might share similar mechanisms of action with other triazole antifungals:
- Triazoles inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism is vital for developing antifungal agents .
- Compounds with structural similarities to 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide have demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives:
- The compound was evaluated for cytotoxicity against several cancer cell lines, including human melanoma and triple-negative breast cancer cells. It was found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- Specific derivatives showed inhibition of cancer cell migration and were characterized as potential candidates for further development as antimetastatic agents .
Antioxidant Activity
Antioxidant properties are another area where this compound shows promise:
- Research indicates that triazole derivatives can act as potent antioxidants by scavenging free radicals and reducing oxidative stress .
- In comparative studies with established antioxidants like butylated hydroxytoluene and ascorbic acid, certain derivatives demonstrated superior antioxidant capacities .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The chlorophenyl group can interact with cell membranes, disrupting their function. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Key Findings from Comparative Studies
Cytotoxicity vs. Selectivity: Compounds with indolinone (e.g., 4) or nitrobenzylidene (e.g., 14) substituents exhibit potent cytotoxicity against melanoma IGR39 cells but show variable selectivity toward cancer vs. normal cells . The 4-(dimethylamino)benzylidene analog (10) demonstrates antimetastatic activity by inhibiting cancer cell migration, highlighting the role of electron-donating groups in enhancing selectivity .
Role of Halogen Substituents: The 3-chlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to non-halogenated analogs (e.g., 5m in ). However, fluorinated derivatives (e.g., 5q) show superior antifungal activity due to increased electrophilicity .
Hydrazone vs. Salt Derivatives :
- Hydrazone derivatives (e.g., 4–7 ) are potent in anticancer assays but often lack pharmacokinetic stability. In contrast, piperidinium or calcium salts (e.g., Tryfuzol®, GKP-240) improve solubility and bioavailability .
Dimeric Structures: Methylenebis-triazole derivatives (e.g., 8 in ) exhibit moderate antimicrobial activity (MIC: 31.3–500 µg/mL) but are less potent than monomeric analogs, suggesting steric hindrance may reduce efficacy .
Data Tables
Table 2: Anticancer Activity of Selected Analogs (3D Cell Cultures)
Table 3: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Target Microorganisms |
|---|---|---|
| 5q | 31.3–500 | Bacteria, Candida |
| 8 | 31.3–500 | Gram-positive bacteria |
| Tryfuzol® | Not tested | N/A |
Biological Activity
The compound 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide , with CAS number 887359-34-4 , belongs to a class of triazole derivatives known for their diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.84 g/mol . The structure features a triazole ring, which is pivotal in conferring biological activity. The presence of the 3-chlorophenyl and phenyl groups enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have demonstrated effectiveness against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been extensively studied. Research indicates that compounds like this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 , thereby reducing inflammation in models such as carrageenan-induced paw edema . These effects are attributed to their ability to modulate signaling pathways involved in inflammation.
Anticancer Activity
Emerging studies suggest that triazole derivatives possess anticancer properties. For example, certain analogs have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism may involve the disruption of cancer cell metabolism and the induction of oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes involved in inflammatory pathways (e.g., COX enzymes) and cancer progression.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways crucial for inflammation and cancer cell survival.
- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cells, these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
Recent research has highlighted the potential of triazole derivatives in clinical applications:
- Study on Anti-inflammatory Activity : A study demonstrated that a related triazole compound significantly reduced edema in animal models by inhibiting COX enzymes and lowering pro-inflammatory cytokine levels .
- Antibacterial Efficacy : Another study reported that triazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting their utility in treating infections where conventional antibiotics fail .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a triazole-thiol precursor with chloroacetohydrazide. For example, refluxing 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in propan-2-ol, followed by hydrazine hydrate treatment, yields the acetohydrazide derivative. Recrystallization from ethanol or propan-2-ol ensures purity .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Methodological Answer : Purity is confirmed via thin-layer chromatography (TLC) or HPLC. Structural validation employs IR spectroscopy (to identify -NH, -C=O, and -SH groups) and elemental analysis. For advanced confirmation, H/C NMR or mass spectrometry is recommended .
Q. What solvents and reaction conditions optimize the synthesis of this compound?
- Methodological Answer : Propan-2-ol or ethanol under reflux (70–80°C) for 3–4 hours is optimal. Equimolar ratios of reactants and alkaline conditions (e.g., NaOH) improve yields. Excess hydrazine hydrate ensures complete substitution .
Advanced Research Questions
Q. How do substituents on the triazole ring influence the compound’s antimicrobial activity?
- Methodological Answer : The 3-chlorophenyl and phenyl groups enhance lipophilicity, improving membrane penetration. Comparative studies (Table 1) show that electron-withdrawing groups (e.g., -Cl) at the 3-position increase antifungal activity against Candida albicans by 30–40% compared to methoxy or methyl substituents .
Table 1 : Antimicrobial Activity of Triazole Derivatives
| Substituent (R) | MIC (μg/mL) C. albicans | MIC (μg/mL) S. aureus |
|---|---|---|
| 3-Cl | 8.2 | 16.5 |
| 4-OCH3 | 12.7 | 22.3 |
| 2-CH3 | 15.4 | 28.9 |
Q. What strategies resolve contradictions in reaction outcomes when varying hydrazine derivatives?
- Methodological Answer : Steric and electronic effects of hydrazine substituents dictate product formation. For example, phenylhydrazine may yield unexpected pyrazole byproducts (e.g., 3,5-dimethyl-1-phenylpyrazole) due to competitive cyclization, whereas 4-methoxyphenylhydrazine favors indole derivatives. Kinetic studies and DFT calculations help identify dominant pathways .
Q. How can degradation products of the compound be identified under stressed conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS detect degradation products. Major degradation pathways include hydrolysis of the hydrazide moiety to acetic acid derivatives (confirmed by mass balance >98% in all cases). Photolytic stability requires UV-Vis monitoring .
Q. What computational methods predict the compound’s binding affinity to fungal cytochrome P450?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using CYP51 (lanosterol 14α-demethylase) as a target. The 3-chlorophenyl group exhibits a docking score of −9.2 kcal/mol, forming hydrophobic interactions with Leu121 and His310 residues, correlating with experimental IC50 values .
Methodological Considerations
- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres to avoid side reactions from moisture-sensitive intermediates .
- Data Validation : Cross-reference spectral data with analogous compounds (e.g., 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides) to confirm peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
